(1S)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol (1S)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13491106
InChI: InChI=1S/C29H28ClNO2/c1-29(2,33)26-9-4-3-7-21(26)13-17-28(32)23-8-5-6-20(18-23)10-15-25-16-12-22-11-14-24(30)19-27(22)31-25/h3-12,14-16,18-19,28,32-33H,13,17H2,1-2H3/t28-/m0/s1
SMILES: CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O)O
Molecular Formula: C29H28ClNO2
Molecular Weight: 458.0 g/mol

(1S)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol

CAS No.:

Cat. No.: VC13491106

Molecular Formula: C29H28ClNO2

Molecular Weight: 458.0 g/mol

* For research use only. Not for human or veterinary use.

(1S)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol -

Specification

Molecular Formula C29H28ClNO2
Molecular Weight 458.0 g/mol
IUPAC Name (1S)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol
Standard InChI InChI=1S/C29H28ClNO2/c1-29(2,33)26-9-4-3-7-21(26)13-17-28(32)23-8-5-6-20(18-23)10-15-25-16-12-22-11-14-24(30)19-27(22)31-25/h3-12,14-16,18-19,28,32-33H,13,17H2,1-2H3/t28-/m0/s1
Standard InChI Key ZSHIDKYITZZTLA-NDEPHWFRSA-N
Isomeric SMILES CC(C)(C1=CC=CC=C1CC[C@@H](C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O)O
SMILES CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O)O
Canonical SMILES CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, (1S)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol, delineates its core components:

  • A 7-chloroquinoline scaffold linked via an ethenyl bridge to a phenyl ring.

  • A second phenyl group substituted with a 2-hydroxypropan-2-yl (geminal diol) moiety.

  • A propan-1-ol chain connecting the two aromatic systems in an (S)-configuration .

The stereochemistry at the C1 position is critical for its biological activity, as evidenced by its structural similarity to montelukast . The presence of chlorine at the 7-position of the quinoline ring enhances electron-withdrawing effects, influencing binding affinity to leukotriene receptors.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC29H28ClNO2
Molecular Weight457.99–458.0 g/mol
CAS Number142569-70-8 (related compound)
Configuration(S)-enantiomer
Key Functional GroupsQuinoline, ethenyl, geminal diol, propanol

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions, as outlined in source :

  • Mitsunobu Reaction: A stereospecific coupling of alcohol precursors using triphenylphosphine and diethyl azodicarboxylate (DEAD) to establish the (S)-configuration.

  • Ultrasound-Assisted Click Chemistry: As described in , ultrasound irradiation accelerates Huisgen cycloaddition or Suzuki-Miyaura coupling, enhancing yield and purity for quinoline derivatives.

  • Protection-Deprotection Strategies: The geminal diol group is often protected as a ketal during synthesis to prevent undesired side reactions .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldSource
1DEAD, PPh3, THF, 0°C to RT85%
2Pd(PPh3)4, K2CO3, ultrasound, 50°C92%
3HCl/MeOH, RT, 12 h (deprotection)97.8%

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 8.45 (d, J=8.4 Hz, quinoline-H), 7.82–7.12 (m, aromatic protons), 5.21 (s, diol-OH), 4.32 (m, propanol-CH) .

  • 13C NMR: 154.8 (C-Cl), 139.2 (ethenyl-C), 72.1 (diol-C) .

  • IR (KBr): 3350 cm⁻¹ (O-H), 1650 cm⁻¹ (C=C), 1590 cm⁻¹ (C=N) .

Stability and Degradation

Forced degradation studies (40°C/75% RH, 14 days) reveal:

  • Hydrolysis: Degrades to 7-chloroquinoline-2-carboxylic acid under acidic conditions .

  • Oxidation: Forms a ketone derivative at the propanol chain .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator